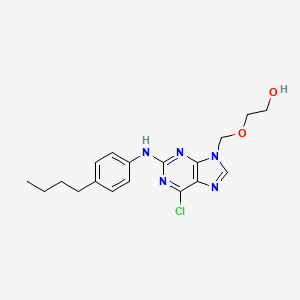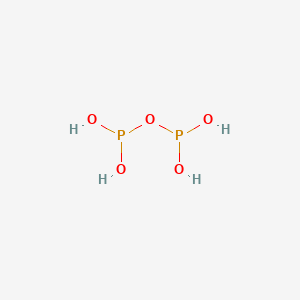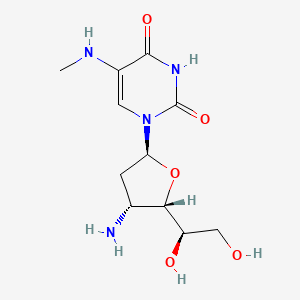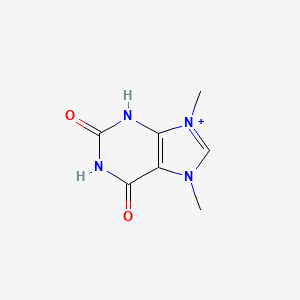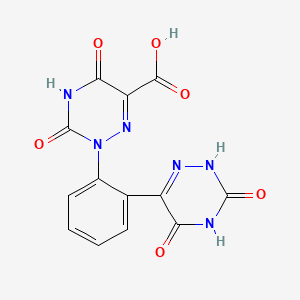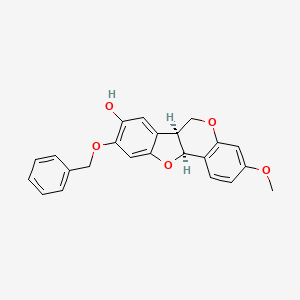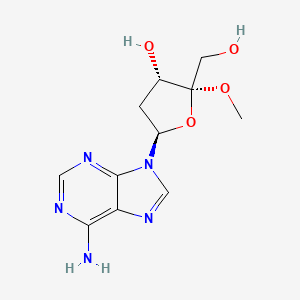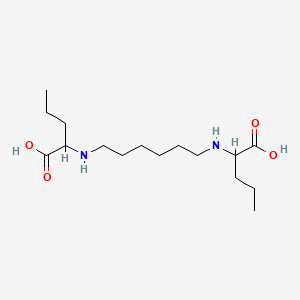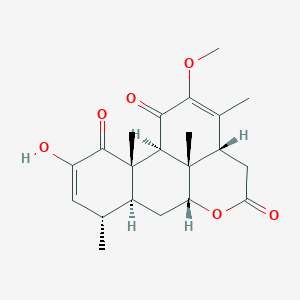
2-Desmethylquassin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desmethylquassin is a naturally occurring quassinoid, a class of degraded triterpenes, primarily found in the Simaroubaceae family. These compounds are known for their bitter taste and have been studied for their potential medicinal properties, including antimalarial, anticancer, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethylquassin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the oxidation of quassin to remove a methyl group, resulting in the formation of this compound. The reaction typically requires strong oxidizing agents and controlled conditions to ensure the selective removal of the methyl group .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of precursor molecules have made it possible to produce this compound on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve the desired yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Desmethylquassin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other quassinoids and related compounds.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and parasites.
Mecanismo De Acción
The mechanism of action of 2-Desmethylquassin involves several molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes involved in the de novo purine synthesis pathway, affecting cellular metabolism.
Mitochondrial Membrane Depolarization: It disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Activation of Caspase-3: This leads to programmed cell death, which is beneficial in treating cancer.
Alteration of Microtubules: It affects the stability and function of microtubules, which are essential for cell division.
Comparación Con Compuestos Similares
2-Desmethylquassin is unique among quassinoids due to its specific structural features and biological activities. Similar compounds include:
Quassin: The parent compound, known for its bitter taste and medicinal properties.
Eurycomalactone: Another quassinoid with antimalarial and anticancer activities.
Samaderin A: Known for its anticancer properties and structural similarity to this compound.
In comparison, this compound has shown higher potency in certain biological assays, making it a valuable compound for further research and development.
Propiedades
Número CAS |
26121-57-3 |
|---|---|
Fórmula molecular |
C21H26O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(1S,2S,6S,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |
InChI |
InChI=1S/C21H26O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h6,9,11-12,14,18,22H,7-8H2,1-5H3/t9-,11+,12+,14-,18+,20-,21+/m1/s1 |
Clave InChI |
IBDCZBYIEPTNQQ-CEAVDVEISA-N |
SMILES isomérico |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O |
SMILES canónico |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


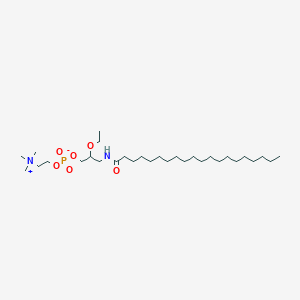
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
